Trifluoromethionine hydrochloride

Description

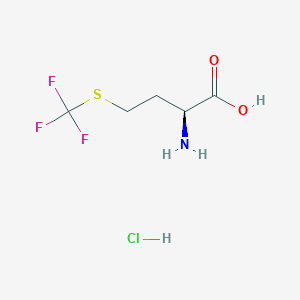

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9ClF3NO2S |

|---|---|

Molecular Weight |

239.64 g/mol |

IUPAC Name |

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |

InChI Key |

BFJNGZWHOIVCJA-DFWYDOINSA-N |

Isomeric SMILES |

C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for Trifluoromethionine Hydrochloride

Classical and Contemporary Approaches to the Trifluoromethylation of Methionine Precursors

The core of trifluoromethionine (B1219614) synthesis involves the formation of a carbon-sulfur bond with a trifluoromethyl source. Homocysteine is a common precursor, as its thiol group provides a reactive handle for trifluoromethylation. Methodologies can be broadly categorized into nucleophilic, radical, and electrophilic approaches.

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic precursor, typically a thiolate, with an electrophilic source of the trifluoromethyl group. A common strategy begins with a protected form of homocysteine. The thiol group is deprotonated to form a thiolate anion, which then acts as the nucleophile.

This thiolate attacks a trifluoromethylating agent where the CF₃ group can act as an electrophile or is part of a leaving group. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), known as Ruppert-Prakash reagent, can be activated by a fluoride (B91410) source to generate a nucleophilic trifluoromethyl anion equivalent for other types of reactions, but for thiol derivatization, electrophilic CF₃ sources are more direct. wikipedia.orgtcichemicals.com A more relevant nucleophilic substitution pathway for this synthesis involves the reaction of the homocysteine thiolate with a reagent like trifluoroiodomethane (CF₃I) often in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

More recently, advancements in catalysis have provided milder and more efficient methods. For example, copper-catalyzed cross-coupling reactions between alkyl bromides and TMSCF₃ have been developed, suggesting potential pathways for related substrates. organic-chemistry.org Another approach involves the use of potassium fluoride (KF), a cost-effective fluoride source, which can be solubilized using specialized phase-transfer catalysts to perform nucleophilic fluorination on various electrophiles. ox.ac.uk

Radical-based methods have emerged as powerful tools for C-H functionalization and trifluoromethylation under mild conditions. acs.orgnih.gov These strategies typically involve the generation of a trifluoromethyl radical (•CF₃), which can then be trapped by a suitable precursor.

Sodium trifluoromethanesulfinate (NaSO₂CF₃), often called Langlois' reagent, is a popular precursor for generating •CF₃ radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). tcichemicals.comacs.orgnih.gov Zinc(II) bis(trifluoromethanesulfinate) is another effective reagent for this purpose. tcichemicals.com These methods have been successfully applied to the direct trifluoromethylation of aromatic residues in peptides, demonstrating their compatibility with complex biomolecules. nih.govresearchgate.net While direct trifluoromethylation of the S-H bond in homocysteine via a radical pathway is feasible, another strategy involves the radical addition of •CF₃ to a precursor containing a double bond, followed by further transformations. Photoredox catalysis, using light to generate the •CF₃ radical from sources like triflyl chloride (TfCl) or CF₃I, offers an exceptionally mild and efficient route for trifluoromethylating a wide range of aromatic and heteroaromatic systems at room temperature. nih.gov

Electrophilic trifluoromethylation has gained significant traction with the development of stable and easy-to-handle reagents that deliver a "CF₃⁺" synthon. These are particularly effective for the trifluoromethylation of nucleophiles like thiols. acs.org

Hypervalent iodine compounds, such as Togni's reagents, are widely used for the electrophilic trifluoromethylation of thiols, alcohols, and other nucleophiles. tcichemicals.comacs.orgnih.gov The reaction of a protected homocysteine with a Togni reagent can directly yield the desired S-CF₃ linkage under mild conditions. acs.org Similarly, S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are potent electrophilic trifluoromethylating agents that react efficiently with a variety of nucleophiles. uni-muenchen.de The high reactivity and functional group tolerance of these reagents make them suitable for late-stage functionalization. acs.orgrsc.org

Table 1: Comparison of Trifluoromethylation Strategies for Methionine Precursors

| Approach | Common Reagents | Typical Precursor | General Conditions | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | CF₃I/Cu, TMSCF₃ with activators | Protected Homocysteine Thiolate | Requires stoichiometric base, often with metal catalyst | Utilizes well-established reaction principles |

| Radical Trifluoromethylation | NaSO₂CF₃ (Langlois' reagent), CF₃I | Protected Homocysteine | Oxidant (e.g., TBHP) or photoredox catalyst with light | Mild conditions, high functional group tolerance nih.govnih.gov |

| Electrophilic Trifluoromethylation | Togni's Reagents, Umemoto's Reagents | Protected Homocysteine Thiol | Often proceeds at room temperature without strong additives | High efficiency for heteroatom trifluoromethylation acs.orguni-muenchen.de |

Enantioselective Synthesis and Chiral Resolution Techniques

Since biological activity is typically specific to one enantiomer, obtaining enantiomerically pure L-trifluoromethionine is crucial. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Enantioselective Synthesis: This approach aims to create the chiral center with the correct (S)-configuration from the outset. One strategy involves the use of chiral catalysts in the key bond-forming step. For example, catalytic enantioselective methods have been developed for synthesizing α-tertiary amines substituted with trifluoromethyl groups using chiral boron-containing catalysts. nih.gov Another powerful method is biocatalysis, where engineered enzymes can catalyze reactions with high enantioselectivity. Engineered variants of cytochrome c have been used for the asymmetric synthesis of chiral α-trifluoromethyl amines through N-H carbene insertion, achieving excellent enantiomeric ratios. nih.gov Stereoselective hydrogenation using chiral rhodium catalysts is another key strategy for producing enantiopure β-trifluoromethyl α-amino acids. scilit.com

Chiral Resolution: This is a more traditional and often practical method for obtaining enantiopure compounds on a larger scale. wikipedia.org The process involves synthesizing the racemic trifluoromethionine and then separating the D- and L-enantiomers.

Diastereomeric Salt Crystallization: This is the most common resolution method. wikipedia.org The racemic amino acid is reacted with a chiral resolving agent, such as tartaric acid or a chiral amine like (S)-1-phenylethylamine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, most importantly solubility, which allows one diastereomer to be crystallized selectively from the solution. The salt is then filtered off, and the resolving agent is removed to yield the pure enantiomer.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can be highly effective but is often more expensive to scale up compared to crystallization. nih.govnih.gov

Protecting Group Chemistries in Synthesis

In any multi-step synthesis involving amino acids, the reactive amino (-NH₂) and carboxylic acid (-COOH) groups must be temporarily blocked with protecting groups to prevent unwanted side reactions. wikipedia.org The choice of protecting groups is critical and must be "orthogonal," meaning one group can be removed under conditions that leave the other intact. iris-biotech.de

Amino Group Protection: The α-amino group is typically protected to prevent it from acting as a nucleophile.

Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a variety of conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Z or Cbz (Benzyloxycarbonyl): Another common protecting group, Z is stable to mild acid and base but can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. ug.edu.pl

Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is crucial in solid-phase peptide synthesis and is notable for its removal under mild basic conditions (e.g., piperidine), leaving acid-labile groups intact. iris-biotech.decreative-peptides.com

Carboxylic Acid Protection: The carboxyl group is often converted to an ester to prevent it from acting as an acid or nucleophile.

Methyl or Ethyl Esters: These are simple to install but require relatively harsh conditions (saponification with NaOH) for removal, which can sometimes cause racemization.

Benzyl Ester (OBn): This group offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis, the same as the Z group. wikipedia.org

tert-Butyl Ester (OtBu): Similar to the Boc group, the tBu ester is removed under strong acidic conditions (TFA). iris-biotech.de

The final step in the synthesis of trifluoromethionine hydrochloride involves the deprotection of both the amino and carboxyl groups, typically using a strong acid like hydrochloric acid (HCl), which also forms the desired hydrochloride salt.

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | iris-biotech.de |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | ug.edu.pl | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) | creative-peptides.com | |

| Carboxylic Acid (-COOH) | Benzyl Ester | OBn | Catalytic Hydrogenolysis (H₂/Pd) | wikipedia.org |

| tert-Butyl Ester | OtBu | Strong acid (e.g., TFA, HCl) | iris-biotech.de |

Industrial-Scale Synthesis Considerations for Research Materials

Transitioning a synthetic route from a laboratory bench to an industrial scale for producing research-grade materials introduces a new set of challenges. The primary goals are to ensure safety, cost-effectiveness, and robustness while maintaining high purity.

Cost and Availability of Reagents: For large-scale synthesis, the cost of starting materials and reagents is a major factor. Expensive trifluoromethylating reagents like Togni's or Umemoto's reagents may be suitable for lab-scale work but could be prohibitively expensive for bulk production. Cheaper sources of the CF₃ group, such as fluoroform or sodium trifluoromethanesulfinate, would be more attractive. organic-chemistry.org

Process Safety and Environmental Impact: Reactions that use highly toxic, volatile, or energetic reagents require specialized equipment and handling procedures, increasing costs. The generation of hazardous waste must also be minimized.

Reaction Efficiency and Simplicity: An ideal industrial process has a minimal number of steps, high yields, and simple purification procedures. rsc.org "One-pot" reactions, where multiple transformations occur in a single reactor, are highly desirable as they reduce handling losses and operational time. rsc.org

Purification: Purification by column chromatography is often impractical and expensive on an industrial scale. Methods like crystallization and distillation are preferred. Therefore, the synthesis must be designed to produce a final product that can be easily purified by these methods.

Chiral Purity: For enantiomerically pure compounds, the method of chiral separation must be scalable. Diastereomeric salt crystallization is often the method of choice for industrial-scale resolution due to its lower cost compared to large-scale preparative chromatography. google.com Developing an efficient crystallization process that consistently delivers high enantiomeric excess is a key consideration.

Iii. Chemical Reactivity and Transformation Mechanisms of Trifluoromethionine Hydrochloride

Redox Chemistry at the Sulfur Center

The electronic properties of the sulfur atom in trifluoromethionine (B1219614) are markedly different from those in methionine. The trifluoromethyl group, a potent electron-withdrawing moiety, decreases the electron density on the sulfur atom, which in turn affects its oxidation and reduction potential.

The oxidation of the sulfur atom in trifluoromethionine to its corresponding sulfoxide (B87167) and sulfone proceeds through pathways analogous to those of methionine, though the reaction kinetics and conditions may vary due to the influence of the trifluoromethyl group. The oxidation of sulfides is a fundamental reaction to produce sulfoxides and sulfones. wikipedia.orgresearchgate.net

The initial oxidation of trifluoromethionine yields trifluoromethionine sulfoxide. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of sulfides to sulfoxides can be performed with hydrogen peroxide. organic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group can make the sulfur atom less susceptible to oxidation compared to methionine. However, once formed, the trifluoromethionine sulfoxide can be further oxidized to the corresponding sulfone under stronger oxidizing conditions. organic-chemistry.org The synthesis of related fluorinated sulfones has been noted for its enhanced oxidative stability. rsc.org

The general pathway for the oxidation is as follows:

Trifluoromethionine → Trifluoromethionine Sulfoxide → Trifluoromethionine Sulfone

The oxidation of methionine-containing peptides is a common post-translational modification, and similar reactions can be anticipated for peptides incorporating trifluoromethionine. researchgate.net The use of methionine sulfoxide as a building block in peptide synthesis has been explored to improve solubility and purification, with a subsequent reduction step to the native methionine. nih.gov This suggests that trifluoromethionine sulfoxide could potentially be used in a similar manner in the synthesis of peptides containing this non-natural amino acid.

| Reactant | Oxidizing Agent | Product(s) |

| Trifluoromethionine | Mild Oxidant (e.g., H₂O₂) | Trifluoromethionine Sulfoxide |

| Trifluoromethionine Sulfoxide | Strong Oxidant (e.g., m-CPBA) | Trifluoromethionine Sulfone |

The trifluoromethyl group significantly impacts the stability of the sulfur center under reductive conditions. While the sulfoxide of methionine can be readily reduced back to methionine both chemically and enzymatically, the reduction of trifluoromethionine sulfoxide is more challenging. The strong C-F bonds and the inductive effect of the fluorine atoms stabilize the oxidized sulfur species.

Research on fluorinated sulfones in other contexts, such as electrolytes for lithium-ion batteries, has demonstrated their enhanced stability against reduction. rsc.org This stability can be attributed to the high electronegativity of fluorine, which makes the sulfur atom in the sulfone more electron-deficient and therefore less prone to reduction. Consequently, trifluoromethionine and its oxidized derivatives are expected to be more resistant to reduction compared to their non-fluorinated counterparts.

Cleavage Reactions and Derivatives

The substitution of the methyl group with a trifluoromethyl group in methionine has profound implications for the cleavage reactions that are characteristic of methionine-containing peptides.

A significant and synthetically useful property of trifluoromethionine is its resistance to cleavage by cyanogen (B1215507) bromide (CNBr). CNBr is a widely used reagent in protein chemistry to specifically cleave peptide bonds at the C-terminus of methionine residues. nih.gov The mechanism of this reaction involves the nucleophilic attack of the sulfur atom of methionine on the cyanogen of CNBr.

In trifluoromethionine, the electron density on the sulfur atom is substantially reduced by the powerful electron-withdrawing trifluoromethyl group. This deactivation of the sulfur atom as a nucleophile prevents the initial attack on CNBr, thus rendering the peptide bond at the C-terminus of a trifluoromethionine residue resistant to cleavage. Studies on trifluoromethionine-containing recombinant lambda lysozyme (B549824) have shown that CNBr treatment resulted in cleavage only at methionine residues, with no cleavage observed at trifluoromethionine residues.

| Amino Acid Residue | Reagent | Cleavage Outcome |

| Methionine | Cyanogen Bromide (CNBr) | Cleavage of C-terminal peptide bond |

| Trifluoromethionine | Cyanogen Bromide (CNBr) | No cleavage |

Trifluoromethionine can serve as a substrate for enzymes that catalyze elimination reactions. Specifically, it is a substrate for methionine γ-lyase (MGL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov This enzyme catalyzes the α,γ-elimination of trifluoromethionine to produce α-ketobutyrate, ammonia, and the highly reactive intermediate, trifluoromethanethiol (B74822) (CF₃SH). nih.gov

The reaction proceeds via the formation of a PLP-amino acid Schiff base, followed by deprotonation at the α-carbon and subsequent elimination of the trifluoromethylthio group. The trifluoromethanethiol produced is unstable and can rapidly decompose. This enzymatic conversion is of interest in the development of antimicrobial agents, as MGL is found in various anaerobic pathogens but not in mammals.

Acid-Base Properties and Salt Formation Equilibrium

As an amino acid, trifluoromethionine possesses both an acidic carboxylic acid group and a basic amino group. The hydrochloride salt form ensures that the amino group is protonated. The equilibrium between the salt and the free amino acid is dependent on the pH of the solution.

The pKa values of the functional groups in trifluoromethionine are influenced by the trifluoromethyl group. Predicted pKa values for trifluoromethionine suggest a pKa for the carboxylic acid group of around 1.59 to 2.19, and a pKa for the amino group of approximately 9.5. chemicalbook.comdrugbank.com The strong electron-withdrawing effect of the trifluoromethyl group, transmitted through the carbon chain, leads to a slight increase in the acidity of the carboxylic acid group compared to natural amino acids.

The formation of the hydrochloride salt significantly enhances the water solubility of trifluoromethionine compared to its free base form. This is a common strategy employed for many amine-containing pharmaceutical compounds to improve their dissolution and bioavailability. The equilibrium for the dissociation of trifluoromethionine hydrochloride in water can be represented as:

CF₃SCH₂CH₂CH(NH₃⁺Cl⁻)COOH ⇌ CF₃SCH₂CH₂CH(NH₃⁺)COO⁻ + H⁺ + Cl⁻

Reactivity as a Building Block in Organic Reactions

The utility of this compound as a synthetic precursor stems from the reactivity of its functional groups. The primary amine and carboxylic acid moieties are the primary sites for transformations, enabling its incorporation into larger molecules, particularly peptides and their analogues. The trifluoromethyl group, while generally less reactive, significantly influences the molecule's properties and can participate in specific reactions under certain conditions.

The primary amino group of this compound readily undergoes N-acylation reactions to form amide bonds. This transformation is fundamental to its use in peptide synthesis, where the amino acid is coupled with other amino acids or peptide fragments. The reaction typically involves the activation of a carboxylic acid, which then reacts with the nucleophilic amine of trifluoromethionine.

Commonly, the amine is first liberated from its hydrochloride salt by treatment with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to generate the free amine in situ. This free amine is then available to react with an activated carboxylic acid.

Table 1: Representative N-Acylation Reactions of Amino Acids

| Acylating Agent | Coupling Reagent/Activator | Base | Solvent | General Yield Range |

| N-Protected Amino Acid | HATU, HBTU, PyBOP | DIEA, NMM | DMF, DCM | High |

| Acyl Chloride | - | Pyridine, Et3N | DCM, THF | Moderate to High |

| Acid Anhydride | - | Pyridine, DMAP | DCM, Chloroform | High |

Note: This table represents general conditions for N-acylation of amino acids. Specific yields for this compound may vary depending on the reaction partners and conditions.

The trifluoroacetyl group (Tfa) is a notable acyl group that can be introduced to protect the amine functionality. While not a direct reaction of this compound, the N-trifluoroacetylation of methionine has been reported, followed by its use in Friedel-Crafts acylation, demonstrating the utility of the protected amino acid as a building block. peptide.com

The carboxylic acid group of this compound can be converted to an ester through various esterification methods. This transformation is often a necessary step in multi-step syntheses to protect the carboxylic acid from participating in unwanted side reactions or to modify the solubility and reactivity of the molecule.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), are applicable. Alternatively, milder methods involving alkyl halides with a base or coupling reagents can be employed.

Table 2: Common Esterification Methods for Amino Acids

| Reagent(s) | Conditions | Product | General Yield Range |

| Methanol, HCl (gas) | Reflux | Methyl Ester | Good to Excellent |

| Thionyl Chloride, Alcohol | 0 °C to RT | Alkyl Ester | Good to Excellent |

| Alkyl Halide, Base (e.g., Cs₂CO₃) | RT to 60 °C | Alkyl Ester | Moderate to High |

| Triethyl orthoacetate | Reflux | Ethyl Ester | Good |

Note: This table outlines general esterification methods for amino acids. The specific conditions and yields for this compound would require empirical determination.

The most significant application of this compound as a building block is in the synthesis of peptides. acs.orguniurb.it In this context, both the amino and carboxyl groups are sequentially involved in forming peptide bonds. For its incorporation into a growing peptide chain, the N-terminus is typically protected (e.g., with Fmoc or Boc groups), and the carboxylic acid is activated.

The activation of the carboxylic acid is a critical step and is achieved using a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the free amine of another amino acid. peptide.com

Table 3: Commonly Used Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Additive (if any) | Activated Intermediate | Key Features |

| DCC, DIC | HOBt, HOAt | O-acylisourea, Active Ester | Cost-effective, but can cause racemization. |

| HATU, HBTU | - | OAt/OBt Active Ester | High efficiency, low racemization. |

| PyBOP | - | OBt Active Ester | Rapid coupling, byproducts are less hazardous than BOP. |

| COMU | - | Oxyma Active Ester | High efficiency, non-explosive byproducts. |

Note: The choice of coupling reagent and conditions is crucial for achieving high yields and minimizing side reactions during the incorporation of any amino acid, including Trifluoromethionine, into a peptide sequence.

The presence of the trifluoromethyl group in the side chain can influence the reactivity of trifluoromethionine in peptide synthesis. The strong electron-withdrawing nature of the CF₃ group can affect the pKa of the amino and carboxyl groups, potentially altering the optimal pH for coupling reactions. However, it is generally not considered to be a sterically hindering group that would significantly impede coupling efficiency. The incorporation of trifluoromethionine into peptides is a strategy to enhance properties such as metabolic stability and hydrophobicity. acs.orguniurb.it

Iv. Enzymatic Interactions and Mechanistic Studies of Trifluoromethionine Hydrochloride

Interaction with Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions, primarily in amino acid metabolism. nih.govmdpi.comyoutube.com PLP-dependent enzymes are classified into different fold types and families based on their evolutionary and structural relationships. nih.govebi.ac.uk These enzymes play critical roles in both prokaryotic and eukaryotic organisms. nih.gov The interaction of TFM with this class of enzymes is central to its biological activity.

Substrate Recognition and Binding Dynamics

L-trifluoromethionine (TFM) acts as a substrate for certain PLP-dependent enzymes, most notably methionine γ-lyase (MGL). researchgate.netnih.gov The binding of TFM to the active site of MGL is a critical first step in its enzymatic processing. The active site of MGL contains the PLP cofactor, which is bound to a lysine (B10760008) residue via a Schiff base linkage. wikipedia.org For catalysis to occur, the amino group of the substrate, TFM, displaces the lysine to form an external aldimine with PLP. wikipedia.org The specificity of MGL for substrates like TFM is influenced by key amino acid residues within the active site that interact with the substrate. wikipedia.org

Catalytic Cleavage by Methionine γ-Lyase (MGL)

Methionine γ-lyase (MGL; EC 4.4.1.11) is a PLP-dependent enzyme that catalyzes the degradation of sulfur-containing amino acids. researchgate.netnih.gov This enzyme is found in various bacteria, parasitic protozoa, and plants, but is absent in mammals. wikipedia.orgnih.govmdpi.com MGL catalyzes the γ-elimination reaction of L-methionine to produce α-ketobutyrate, ammonia, and methanethiol. researchgate.net When TFM serves as a substrate for MGL, it undergoes a similar catalytic cleavage. researchgate.netwikipedia.org

The enzymatic action of MGL on TFM results in the formation of an α-keto acid (α-ketobutyrate), ammonia, and the highly reactive compound, trifluoromethanethiol (B74822) (CF3SH). researchgate.net This process mirrors the natural reaction with methionine.

A crucial aspect of TFM's mechanism of action is the subsequent decomposition of the newly formed trifluoromethanethiol. It has been proposed that this unstable intermediate breaks down into highly reactive electrophilic species. researchgate.net One such product is thought to be thiocarbonyl difluoride (thiophosgene, CS(F)2). researchgate.net These reactive electrophiles are believed to be responsible for the toxic effects observed in pathogens that express MGL. researchgate.netwikipedia.org

Substrate Activity with γ-Cystathionase

Cystathionine (B15957) γ-lyase (CSE or CGL; EC 4.4.1.1), another key PLP-dependent enzyme, is primarily involved in the trans-sulfuration pathway, catalyzing the conversion of cystathionine to cysteine. nih.govnih.gov While its primary substrate is cystathionine, CSE exhibits broad substrate specificity and can also act on other sulfur-containing amino acids. Research has shown that CSE can catalyze H2S synthesis from cysteine. nih.gov While detailed studies on the specific interaction between TFM and γ-cystathionase are less common than those with MGL, the structural and functional similarities between these enzymes suggest potential for interaction. However, the efficiency of TFM as a substrate for γ-cystathionase compared to MGL is an area requiring further investigation.

Enzyme Kinetic Analysis of Trifluoromethionine (B1219614) as a Substrate

Enzyme kinetics provides a quantitative measure of the rates of enzyme-catalyzed reactions and the factors that influence them. wikipedia.orgteachmephysiology.comyoutube.com The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction rate and the substrate concentration. teachmephysiology.comnih.gov

Kinetic studies have been performed to characterize the interaction of TFM with MGL. These analyses determine key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate affinity, and the catalytic rate constant (kcat), also known as the turnover number. teachmephysiology.comyoutube.com

A study on the MGL from Trichomonas vaginalis provided the following kinetic parameters for TFM compared to the natural substrate, methionine:

The initial rate of the enzymatic reaction for TFM was found to be significantly lower than that for methionine, indicating that while TFM is a substrate for MGL, it is processed less efficiently than the natural substrate. researchgate.net

Determination of Michaelis-Menten Parameters (K_m, V_max)

The enzymatic processing of L-trifluoromethionine is primarily carried out by L-methionine γ-lyase (MGL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. MGL catalyzes the α,γ-elimination of L-methionine to produce α-ketobutyrate, ammonia, and methanethiol. When TFM is introduced as a substrate for MGL, it undergoes a similar enzymatic conversion.

To understand the efficiency and affinity of MGL for TFM, kinetic studies are performed to determine the Michaelis-Menten parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m value is an inverse measure of the affinity of the enzyme for its substrate, with a lower K_m indicating a higher affinity. V_max represents the maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate.

In a study utilizing MGL from the protozoan parasite Trichomonas vaginalis (TvMGL), the Michaelis-Menten parameters for L-trifluoromethionine were determined. The results from this research provided a quantitative measure of the interaction between TvMGL and TFM, which is crucial for evaluating its potential as a selective therapeutic agent. nih.gov

The kinetic parameters for the turnover rate of methionine and its fluorinated analogues by TvMGL1 were investigated in detail. nih.gov The following table summarizes the determined Michaelis-Menten parameters for L-trifluoromethionine with TvMGL.

| Substrate | K_m (mM) | V_max (µmol/min per mg) |

| L-Trifluoromethionine | 1.3 ± 0.2 | 1.0 ± 0.1 |

| L-Methionine | 0.8 ± 0.1 | 10.0 ± 0.5 |

| Data derived from studies on Trichomonas vaginalis methionine γ-lyase (TvMGL). nih.gov |

Comparative Enzymatic Efficiency with Natural Methionine

A direct comparison of the enzymatic efficiency of MGL with TFM versus its natural substrate, L-methionine, reveals significant differences. The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat (the turnover number) is equivalent to V_max divided by the enzyme concentration.

Based on the kinetic parameters obtained from the study on TvMGL, the enzymatic efficiency for L-methionine is substantially higher than that for L-trifluoromethionine. nih.gov The V_max for L-methionine is approximately ten times greater than that for TFM, indicating a much faster conversion of the natural substrate. nih.gov Furthermore, the K_m for L-methionine is lower than that for TFM, suggesting that the enzyme has a higher affinity for its natural substrate. nih.gov

This difference in enzymatic efficiency is a key factor in the mechanism of action of TFM as a prodrug. While it is processed by the target enzyme, the rate of this processing is slower than that of the natural substrate. The toxicity of TFM is hypothesized to arise from the product of its enzymatic breakdown. The processing of TFM by MGL is thought to generate trifluoromethanethiol, which is unstable and spontaneously decomposes into the highly reactive and toxic molecule, thiocarbonyl difluoride. portlandpress.com

The following table provides a comparative view of the initial rates of the enzymatic reaction for L-methionine and L-trifluoromethionine at a substrate concentration of 1 mM.

| Substrate (1 mM) | Initial Rate (µmol/min per mg) |

| L-Trifluoromethionine | 0.45 ± 0.05 |

| L-Methionine | 5.5 ± 0.3 |

| Data derived from studies on Trichomonas vaginalis methionine γ-lyase (TvMGL). nih.gov |

Mechanisms of Cellular Response and Adaptation to Trifluoromethionine

The introduction of L-trifluoromethionine into a biological system can elicit a range of cellular responses as the cell attempts to adapt to the presence of this unnatural amino acid and its toxic byproducts.

Downregulation of Enzyme Targets (e.g., MGL Gene Expression)

Currently, there is a lack of specific research data detailing the downregulation of MGL gene expression as a direct cellular response to trifluoromethionine exposure.

Upregulation of Stress Response Pathways

There is currently no specific information available in the reviewed scientific literature regarding the upregulation of stress response pathways as a direct result of cellular exposure to trifluoromethionine.

Impact on Cellular Metabolic Balance (e.g., Redox Homeostasis)

Detailed studies on the specific impact of trifluoromethionine on cellular metabolic balance, including redox homeostasis, are not available in the current body of scientific literature.

V. Spectroscopic and Computational Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure and dynamics in solution. ku.ac.ke The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes trifluoromethionine (B1219614) an exceptional probe for ¹⁹F NMR studies. researchgate.netnih.gov

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. nih.gov This sensitivity makes the trifluoromethyl group of trifluoromethionine an ideal, non-invasive reporter for monitoring conformational changes within a molecule or a larger biomolecular system. When trifluoromethionine is incorporated into a peptide or protein, the ¹⁹F NMR signal can provide detailed insights into the ensemble of functional states and the fluctuations within a given state. nih.gov

Changes in the protein's tertiary or quaternary structure, even those occurring at a significant distance from the fluorine label, can alter the local electromagnetic field enough to induce a measurable change in the ¹⁹F chemical shift. researchgate.net This allows for the real-time tracking of dynamic processes such as protein folding, unfolding, and allosteric transitions. nih.govnih.gov Straightforward T₁ and T₂-based relaxation experiments can be used to study fluctuations within a given state and the rate of exchange between different conformational states over timescales ranging from nanoseconds to seconds. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Changes Upon Conformational Transitions

| System | Transition/Event | Typical ¹⁹F Chemical Shift Change (ppm) | Probed Information |

| Fluorine-labeled GPCRs | Agonist vs. Antagonist Binding | 0.5 - 5.0 | Shift in conformational ensemble toward active/inactive states nih.gov |

| Labeled Dihydrofolate Reductase | Ligand (Methotrexate) Binding | 1.0 - 7.0 | Long-range conformational changes up to 25 Å from the active site researchgate.netnih.gov |

| Fluorinated SH3 Domain | Peptide Binding | Variable, depends on proximity | Local and allosteric structural rearrangements upon interaction nih.gov |

This table is illustrative, showing typical data from studies on various ¹⁹F-labeled proteins, demonstrating the sensitivity of the technique applicable to trifluoromethionine-labeled systems.

The background-free nature of ¹⁹F NMR spectra in biological systems—which are naturally devoid of fluorine—makes it a powerful tool for studying protein-ligand interactions. researchgate.netresearchgate.net By incorporating trifluoromethionine at or near a binding site, researchers can monitor the binding of substrates, inhibitors, or cofactors. researchgate.netrsc.org

Upon ligand binding, the chemical environment of the trifluoromethyl probe changes, resulting in a perturbation of its ¹⁹F NMR signal. nih.gov Analysis of these chemical shift changes and signal lineshapes can provide quantitative information about the binding event, including:

Binding Affinity (K_D): Determined by titrating the labeled protein with a ligand and monitoring the change in chemical shift. nih.govrsc.org

Kinetics: One-dimensional ¹⁹F NMR lineshape analysis can quantify the kinetics (k_on, k_off) of the binding interaction. nih.gov

Binding Stoichiometry: The mole ratio at which saturation of the chemical shift change occurs can reveal the stoichiometry of the interaction. nih.gov

This method is robust enough to detect subtle conformational changes and can differentiate between the binding of various ligands. nih.gov It is a fast and low-cost alternative to more traditional two-dimensional heteronuclear experiments for rapidly characterizing the energetics of protein interactions. nih.gov

Dynamic NMR (DNMR) refers to NMR experiments that study chemical rate processes, often involving conformational changes or chemical exchange. These studies can determine the energy barriers for such processes. While specific DNMR studies on trifluoromethionine hydrochloride metal complexes are not extensively documented, the principles can be applied to understand potential fluxional processes.

Trifluoromethionine, with its sulfur and amino acid functionalities, can act as a ligand to form metal complexes. drugbank.comrsc.org In such complexes, particularly those with specific coordination geometries, dynamic processes like the inversion of stereocenters or the exchange of non-equivalent ligands can occur. For instance, in studies of rhodium complexes with phosphorus-containing ligands, DNMR was used to measure the activation barriers for phosphine (B1218219) exchange, revealing fluxionality in the molecule. rsc.org The two phosphine donors cis to another ligand were found to be inequivalent at low temperatures, and the energy barrier to their exchange was calculated from the temperature-dependent NMR spectra. rsc.org A similar approach could be used if trifluoromethionine were part of a chiral or sterically crowded metal complex, allowing for the quantification of inversion barriers or other dynamic molecular reorganizations.

Advanced Spectroscopic Techniques for Structural Characterization

Beyond NMR, other advanced spectroscopic methods provide unique insights into the bonding and elemental environment of trifluoromethionine.

The key advantage of VibEELS is its ability to directly record the C-F stretching mode characteristic of the trifluoromethyl (CF₃) group with nanometer-level spatial resolution. chemrxiv.org This allows for the tracking of selectively modified protein labels within an electron microscope, opening possibilities for studying biological pathways and protein dynamics with high precision. chemrxiv.orgresearchgate.net The technique does not require large sample volumes, which is a significant advantage over traditional infrared spectroscopy. researchgate.net

Table 2: VibEELS Analysis of the C-F Stretching Mode in Trifluoromethionine

| Technique | Sample | Observed Vibrational Mode | Peak Position (meV) | Significance |

| VibEELS | Trifluoromethionine (Tfm) | C-F Stretch | ~135 | Direct identification of the CF₃ functional group chemrxiv.orgresearchgate.net |

| Infrared Spectroscopy | Trifluoromethionine (Tfm) | C-F Stretch | ~135 | Comparative analysis; validation of VibEELS data chemrxiv.org |

Data derived from findings reported in ChemRxiv and ResearchGate, where the C-F stretching mode was identified. chemrxiv.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure around a particular atom. wikipedia.orgtoray-research.co.jp It provides information on the identity, number, and distance of neighboring atoms. The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. wikipedia.orgaps.org The resulting oscillations (the EXAFS signal) contain information about the local environment of the absorbing atom. mpg.deyoutube.com

For this compound, EXAFS could be particularly valuable for probing the local environment of the sulfur atom. By tuning the X-ray energy to the sulfur K-edge, one could obtain detailed information about:

S-C Bond Lengths: Precise determination of the distances between the sulfur atom and its neighboring carbon atoms (in the ethyl and trifluoromethyl groups).

Coordination Number: Confirming the number of atoms directly bonded to the sulfur.

Chemical State: Changes in the sulfur environment, for example, upon oxidation or coordination to a metal center, would be reflected in the EXAFS spectrum.

Because EXAFS does not require crystalline samples, it can be applied to molecules in solid, liquid, or even gaseous states, making it a versatile tool for structural characterization under various conditions. wikipedia.orgmpg.de

Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to complement experimental findings, offering insights into molecular properties that are often difficult or impossible to measure directly. For trifluoromethionine, these methods can elucidate its structure, conformational flexibility, and chemical reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the properties and distribution of electrons) of molecules. asau.ru It is widely applied to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties like molecular orbital energies and charge distributions. nih.govexaly.com

While specific DFT studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is well-established for amino acids and their analogs. nih.gov For trifluoromethionine, DFT calculations would begin by constructing a model of the molecule. The calculations would then solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of the atoms.

These calculations can reveal:

Optimized Geometry: The precise three-dimensional coordinates of each atom, including bond lengths (e.g., C-S, S-C, C-F) and the angles between them.

Electronic Properties: The distribution of electron density, which is heavily influenced by the highly electronegative fluorine atoms. This helps in understanding the molecule's polarity and intermolecular interactions.

Vibrational Frequencies: DFT can predict the frequencies of bond vibrations, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model.

For example, DFT studies on methionine have analyzed the conformational dependence of its properties, providing a framework for how such an analysis would be approached for its trifluorinated analog. nih.gov

Table 2: Representative Parameters for a Hypothetical DFT Calculation on Trifluoromethionine

This table outlines typical parameters that would be used in a DFT study of trifluoromethionine, based on standard practices for similar molecules.

| Parameter | Specification | Purpose |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, known for providing a good balance of accuracy and computational cost for organic molecules. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set that provides a flexible description of the electron orbitals, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron distribution. asau.ru |

| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., water) on the molecule's geometry and electronic structure. |

| Calculation Type | Geometry Optimization | Finds the lowest energy, most stable molecular structure. |

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. odmu.edu.ua It is particularly useful for exploring the conformational landscape of a molecule—the different spatial arrangements it can adopt due to the rotation around its single bonds. nih.govcaltech.edu

For trifluoromethionine, MD simulations can reveal how the bulky and hydrophobic trifluoromethyl group affects its flexibility and preferred shapes compared to natural methionine. The simulation starts with an initial structure (often from DFT calculations) and then uses classical mechanics (Newton's laws of motion) to calculate the forces on each atom and their subsequent movements over very short time steps (femtoseconds). nih.gov

Key insights from MD simulations include:

Rotamer Preferences: Analysis of the dihedral angles along the side chain (named χ1, χ2, χ3) reveals which rotational states are most stable and frequently populated. nih.gov

Hydrophobicity and Hydration: Simulations can model the arrangement of water molecules around the trifluoromethionine side chain, providing a quantitative measure of its hydrophobicity. researchgate.net

Dynamic Behavior in Peptides: When incorporated into a peptide or protein, MD simulations can show how trifluoromethionine influences the local and global protein dynamics, stability, and folding. researchgate.net

Studies on fluorinated amino acids have shown that MD simulations are effective in predicting how fluorination impacts hydration free energy and peptide conformation. odmu.edu.uaresearchgate.net

Computational methods are increasingly used to predict the chemical reactivity of molecules and to elucidate the step-by-step mechanisms of chemical reactions. nih.govfrontiersin.orgfrontiersin.org These predictions can guide experimental work and provide a deeper understanding of a molecule's biological activity.

For trifluoromethionine, a key area of reactivity is its role as a prodrug that targets the enzyme methionine γ-lyase (MGL), which is found in certain pathogens but not in mammals. Computational models can be used to study this interaction in several ways:

Molecular Docking: This technique predicts the preferred orientation of trifluoromethionine when it binds to the active site of the MGL enzyme. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can model the enzymatic reaction itself. The reactive part (trifluoromethionine and the enzyme's active site) is treated with high-level quantum mechanics to accurately model bond breaking and formation, while the rest of the protein is treated with more computationally efficient molecular mechanics. This can elucidate the mechanism by which MGL cleaves trifluoromethionine into cytotoxic products.

Reaction Pathway Analysis: Computational methods can map the energy landscape of a chemical reaction, identifying the transition states and intermediates to determine the most likely mechanistic pathway. nih.gov

Furthermore, computational approaches can predict other potential reactions, such as the likelihood of oxidation or its participation in other metabolic pathways, by analyzing the molecule's electronic structure and frontier molecular orbitals (the highest occupied and lowest unoccupied molecular orbitals), which are key indicators of chemical reactivity. acs.orgnih.gov

Vi. Applications of Trifluoromethionine Hydrochloride in Advanced Chemical Synthesis and Protein Engineering

Incorporation into Peptides and Proteins

The introduction of trifluoromethionine (B1219614) (TFM) into peptide and protein structures can be achieved through several synthetic and biosynthetic methodologies. Each approach offers distinct advantages and is chosen based on the desired scale, purity, and complexity of the final product.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the integration of trifluoromethionine is readily accomplished using this technique. The most common approach involves the use of N-α-Fmoc-protected (S)-trifluoromethionine (Fmoc-TFM-OH) as a building block. This protected amino acid can be incorporated into a growing peptide chain on a solid support using standard coupling reagents.

The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is well-suited for the inclusion of TFM. rsc.org The process involves the sequential addition of amino acids to a resin, with the Fmoc group providing temporary protection of the N-terminus, which is removed at each cycle to allow for the coupling of the next amino acid. altabioscience.comnih.gov The trifluoromethyl group on the methionine side chain is stable to the mild basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage from the resin. nih.gov

| Aspect | Description |

|---|---|

| Building Block | Fmoc-(S)-trifluoromethionine-OH |

| Synthesis Strategy | Standard Fmoc/tBu solid-phase peptide synthesis. rsc.org |

| Coupling Reagents | Common coupling reagents such as HBTU, HATU, or DIC/Oxyma can be used. |

| Advantages | High efficiency, suitability for automation, and the ability to synthesize long and complex peptides with precise TFM incorporation. altabioscience.com |

| Challenges | Potential for side reactions common to SPPS, such as aggregation of hydrophobic sequences, which can be exacerbated by the increased hydrophobicity of TFM. nih.gov |

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative for the preparation of TFM-containing peptides, particularly for shorter sequences or large-scale production where purification of intermediates is feasible. nih.gov In this method, the peptide is synthesized in solution, and the intermediates are isolated and purified after each coupling step.

Research has demonstrated the successful synthesis of tripeptides containing TFM using liquid-phase strategies. iris-biotech.dechempep.com This approach can be advantageous for optimizing reaction conditions and minimizing the use of excess reagents compared to SPPS. nih.gov

| Aspect | Description |

|---|---|

| Synthesis Strategy | Stepwise coupling of protected amino acids in solution. |

| Protecting Groups | Orthogonal protecting group strategies, such as Boc/Bzl or Z/tBu, are typically employed. bachem.com |

| Advantages | Scalability for the production of shorter peptides and the ability to purify intermediates, potentially leading to higher final purity. nih.gov |

| Challenges | More labor-intensive and time-consuming than SPPS, with potential for product loss during purification steps. nih.gov Solubility issues can arise with longer, protected peptide fragments. |

The site-specific or global incorporation of trifluoromethionine into recombinant proteins provides a powerful method for studying protein structure and function. This is often achieved by utilizing the protein synthesis machinery of a host organism, such as Escherichia coli, or through cell-free protein synthesis systems.

To achieve efficient incorporation in E. coli, an auxotrophic strain that is unable to synthesize methionine is typically used. researchgate.net This allows for the controlled introduction of TFM into the growth medium, leading to its incorporation in place of methionine during protein expression. researchgate.netresearchgate.net Cell-free protein synthesis has emerged as a particularly effective method, demonstrating high-efficiency incorporation of TFM into proteins like Cyclophilin A. iris-biotech.denih.gov This in vitro system allows for precise control over the reaction components, overcoming issues of cytotoxicity that can be associated with in vivo expression of proteins containing non-canonical amino acids. nih.gov

| Method | Description | Observed Efficiency |

|---|---|---|

| In vivo (E. coli) | Utilizes a methionine auxotrophic strain of E. coli where TFM is supplied in the growth medium. researchgate.netresearchgate.net | Successful incorporation has been reported, with yields sufficient for structural and functional studies. researchgate.netresearchgate.net |

| Cell-Free Synthesis | In vitro protein synthesis using cell extracts or a reconstituted system (PURE system) with supplemented TFM. iris-biotech.denih.gov | Remarkably high efficiency of incorporation into proteins like Cyclophilin A has been demonstrated. iris-biotech.denih.gov |

An alternative to the direct incorporation of a TFM residue is the late-stage trifluoromethylation of a pre-synthesized peptide. This approach modifies an existing amino acid residue within the peptide to introduce the trifluoromethyl group. While this does not involve the direct use of Trifluoromethionine hydrochloride as a building block, it results in the formation of TFM or other trifluoromethylated amino acids within the peptide sequence.

Reagents such as Togni's reagent have been effectively used for the late-stage trifluoromethylation of peptides, particularly at cysteine or other suitable residues. iris-biotech.de More recent methods have also explored the direct trifluoromethylation of methionine residues themselves. google.com

| Method | Target Residue | Reagent/Catalyst | Reported Yields |

|---|---|---|---|

| Radical Trifluoromethylation | Cystine/Homocystine | Togni's Reagent | Efficient for dipeptides and even more complex peptides. iris-biotech.de |

| Electrophilic Trifluoromethylation | Tyrosine/Tryptophan | Zn(TFMS)2 / Oxidant or Photoredox Catalyst | Can derivatize tyrosine and tryptophan sidechains in unprotected peptides. nih.gov |

| Palladium-Catalyzed Olefination/Cyclization | Methionine | Pd-catalyst | Enables site-selective modification of methionine-containing peptides. google.com |

Engineering of Protein and Peptide Properties

The introduction of the trifluoromethyl group via this compound can significantly alter the physicochemical properties of peptides and proteins. The strong electron-withdrawing nature and the size of the trifluoromethyl group can influence hydrophobicity, conformational stability, and biological activity.

One of the most significant effects of incorporating trifluoromethionine is the increase in local hydrophobicity. chempep.comnih.gov The trifluoromethyl group is highly lipophilic, and its presence can enhance the hydrophobic character of a peptide or protein domain. This modulation of hydrophobicity is a key tool in peptide and protein engineering, as it can influence protein folding, stability, and interactions with other molecules.

The increase in hydrophobicity has been quantitatively measured using reversed-phase high-performance liquid chromatography (RP-HPLC) to determine the chromatographic hydrophobicity index (φ₀). nih.gov Studies on tripeptides have shown a significant increase in the φ₀ value when a methionine residue is replaced with trifluoromethionine. nih.gov

| Peptide Sequence | Chromatographic Hydrophobicity Index (φ₀) | Change in Hydrophobicity (Δφ₀) |

|---|---|---|

| Ac-Ala-Met -Ala-NH₂ | 32.0 | - |

| Ac-Ala-TFM -Ala-NH₂ | 42.7 | +10.7 |

| Ac-Met -Ala-Ala-NH₂ | 32.2 | - |

| Ac-TFM -Ala-Ala-NH₂ | 44.4 | +12.2 |

| Ac-Ala-Ala-Met -NH₂ | 30.7 | - |

| Ac-Ala-Ala-TFM -NH₂ | 42.1 | +11.4 |

The enhanced hydrophobicity imparted by trifluoromethionine can be strategically employed to improve the properties of therapeutic peptides, such as their membrane permeability and binding affinity to hydrophobic pockets in target proteins.

Influence on Protein Folding, Stability, and Conformational Ensembles

The incorporation of fluorinated amino acids into proteins can significantly impact their folding, stability, and the distribution of their conformational ensembles. The strong electronegativity and hydrophobicity of the trifluoromethyl group in trifluoromethionine can introduce localized perturbations that influence the delicate balance of forces governing protein architecture.

Research into the effects of highly fluorinated amino acids, such as trifluoroleucine, has shown that they can substantially increase protein stability. nih.govacs.org For instance, the substitution of leucine (B10760876) residues with trifluoroleucine in the globular protein NTL9 resulted in a stability increase of 1.4 kcal/mol per residue without disrupting the native fold. nih.gov This stabilization is often attributed to the increased hydrophobicity of the fluorinated side chain, which can enhance the driving force for folding. nih.gov The fluorination can lead to a decrease in the unfolding rate while slightly increasing the folding rate, suggesting a stabilization of the folding transition state. nih.gov

The influence of fluorinated amino acids on protein stability is not always straightforward. While often stabilizing, the context of the substitution is crucial. In some cases, the introduction of a fluorinated residue can be destabilizing. ethz.chbiorxiv.org For example, global substitution of leucine with trifluoroleucine was found to thermally destabilize the XMod-Doc protein complex. ethz.chbiorxiv.org These findings underscore the complex interplay between the enhanced hydrophobicity of the fluorinated side chain and potential steric or electronic clashes within the tightly packed protein core.

Table 1: Effects of Fluorinated Amino Acid Incorporation on Protein Stability

| Protein Studied | Fluorinated Amino Acid | Key Finding | Reference |

| NTL9 | Trifluoroleucine | Increased thermodynamic stability by 1.4 kcal/mol per residue. | nih.gov |

| Bacteriophage λ Lysozyme (B549824) | L-Trifluoromethionine | Retained enzymatic activity, suggesting no major structural disruption. ¹⁹F NMR indicated subtle conformational changes. | nih.govacs.org |

| XMod-Doc | Trifluoroleucine | Global substitution led to thermal destabilization. | ethz.chbiorxiv.org |

Use as a Structural Probe in Protein-Protein and Protein-Ligand Interaction Studies

The trifluoromethyl group of trifluoromethionine serves as an exceptional probe for ¹⁹F NMR spectroscopy, a technique increasingly utilized to investigate protein-protein and protein-ligand interactions. researchgate.netucla.eduacs.org The advantages of using ¹⁹F NMR include its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the absence of background signals in biological systems. researchgate.neted.ac.uk The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it an ideal reporter for subtle conformational changes that occur upon binding events. acs.orgnih.gov

The incorporation of trifluoromethyl-methionine (tfmM) into proteins allows for the monitoring of these interactions with high precision. A notable example is the high-efficiency incorporation of tfmM into the protein Cyclophilin A (CypA) using a cell-free synthesis system. researchgate.net The resulting tfmM-CypA was shown to be fully functional, binding to its native substrate, the N-terminal domain of the HIV-1 capsid protein, and to the inhibitor Cyclosporine A with the same affinity as the wild-type protein. researchgate.net The ¹⁹F NMR spectra of tfmM-CypA provided valuable structural information and allowed for the detailed characterization of the binding interactions. researchgate.net

This protein-observed ¹⁹F NMR (PrOF NMR) approach is particularly powerful for fragment-based drug discovery. nih.gov By labeling a protein with a trifluoromethyl-containing amino acid like trifluoromethionine, researchers can screen libraries of small molecule fragments. Changes in the ¹⁹F NMR spectrum upon the addition of a fragment indicate binding, and the magnitude of the chemical shift perturbation can be used to quantify the binding affinity (Kd). nih.govrsc.org

Table 2: Application of Trifluoromethionine and Related Analogs in Interaction Studies

| Labeled Protein | Interaction Partner | Method | Key Finding | Reference |

| Cyclophilin A (CypA) | HIV-1 CA-NTD, Cyclosporine A | ¹⁹F NMR | tfmM incorporation was highly efficient and did not perturb protein function, enabling detailed binding studies. | researchgate.net |

| Bacteriophage λ Lysozyme | Chitopentaose (inhibitor) | ¹⁹F NMR | Modest shielding changes were observed for three of the four ¹⁹F resonances upon inhibitor binding. | nih.gov |

| General Protein Targets | Fragment Libraries | Protein-observed ¹⁹F NMR | The ¹⁹F chemical shift is a sensitive reporter for fragment binding and affinity quantification. | nih.gov |

Development of Fluorinated Amino Acid Building Blocks for Unnatural Peptide and Protein Libraries

This compound is a valuable building block for the synthesis of unnatural peptides and proteins with novel properties. The creation of peptide and protein libraries containing non-canonical amino acids opens up avenues for developing new therapeutics, biomaterials, and research tools. rhhz.netnih.gov

The synthesis of peptides containing trifluoromethionine can be achieved using solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the site-specific incorporation of the fluorinated amino acid into a peptide sequence. The Fmoc-protected version of trifluoromethionine can be used in standard SPPS protocols to build custom peptides. nih.gov The synthesis of related trifluoromethylthiolated tryptophan and tyrosine building blocks and their successful incorporation into peptides demonstrates the feasibility of this approach for aromatic residues as well. nih.gov

The inclusion of trifluoromethionine in peptides can significantly alter their physicochemical properties. The trifluoromethylthio group is known to enhance the local hydrophobicity of the peptide. nih.gov This increased hydrophobicity can improve membrane permeability and metabolic stability, which are desirable characteristics for peptide-based drugs. nih.gov

Furthermore, the development of synthetic routes to novel fluorinated amino acids, such as trifluoroselenomethionine (TFSeM), highlights the expanding toolkit available to chemists for creating unnatural biopolymers. nih.gov These building blocks can be used to construct libraries of peptides with diverse functionalities, which can then be screened for specific biological activities, such as enzyme inhibition or receptor binding. rhhz.net The ability to synthesize and incorporate these unique residues is crucial for moving beyond the 20 canonical amino acids and exploring new chemical space in protein design. nih.govrsc.org

Derivatization for Functional Group Introduction and Chemical Tagging

The trifluoromethionine side chain, while primarily used as a non-invasive ¹⁹F NMR probe, also presents opportunities for derivatization for the introduction of functional groups and chemical tags. The trifluoromethyl group itself is a powerful chemical tag due to its unique NMR signature. ed.ac.uk

While direct derivatization of the highly stable trifluoromethyl group post-synthesis is challenging, the synthesis of trifluoromethionine analogues with additional reactive handles is a viable strategy. More commonly, other amino acid residues within the protein are targeted for the covalent attachment of fluorinated tags. Cysteine, with its nucleophilic thiol group, is a frequent target for such modifications. ed.ac.ukrhhz.net A variety of fluorinated reagents, including those with trifluoromethyl moieties, have been developed to react specifically with cysteine residues, effectively tagging the protein for ¹⁹F NMR studies. ed.ac.uk

The concept of late-stage functionalization, which has been successfully applied to tryptophan and tyrosine residues using electrophilic trifluoromethanesulfenamide reagents, provides a blueprint for how similar strategies might be developed for other residues. nih.gov Such reactions allow for the introduction of the trifluoromethylthio- group onto a pre-existing peptide or protein.

The use of tags is a cornerstone of protein chemistry, facilitating purification, visualization, and the study of interactions. capes.gov.br Trifluoromethyl-containing tags offer the distinct advantage of being NMR-active probes, allowing for the study of protein conformation and dynamics in a manner that is complementary to other biophysical techniques. ed.ac.uk The development of new bioconjugation strategies will continue to expand the utility of trifluoromethionine and related fluorinated compounds in chemical biology. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of trifluoromethionine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., temperature, catalysts) and purification techniques. For example, trifluoromethylation reactions often require anhydrous conditions and catalysts like copper(I) iodide. Post-synthesis, thin-layer chromatography (TLC) can monitor reaction progress, followed by column chromatography for purification . Stability during synthesis is enhanced by avoiding moisture and using inert atmospheres, as trifluoromethyl groups are sensitive to hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, particularly for verifying trifluoromethyl (-CF₃) and amine (-NH₂) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive structural data. PubChem-derived computational tools (e.g., InChI keys) aid in preliminary comparisons .

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent degradation. Regularly assess purity via HPLC, as moisture can hydrolyze the trifluoromethyl group, forming byproducts like methionine derivatives .

Advanced Research Questions

Q. How can researchers investigate the pharmacological interactions of this compound with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with enzymes/receptors. For example, trifluoromethionine’s sulfur atom may interact with metal ions in metalloenzymes. Competitive inhibition assays with fluorogenic substrates can reveal mechanistic insights .

Q. What experimental strategies resolve contradictions in reported biological activities of trifluoromethionine derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Compare batches using LC-MS for purity and circular dichroism (CD) for stereochemical analysis. Reproduce studies under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediates, predicting regioselectivity in electrophilic substitutions. Software like Gaussian or ORCA can simulate reaction pathways, validated by experimental kinetic studies .

Q. What safety protocols are critical when handling this compound in high-risk reactions?

- Methodological Answer : Conduct a hazard analysis per OSHA guidelines, including fume hood use for volatile intermediates and PPE (nitrile gloves, lab coats). For exothermic reactions (e.g., trifluoromethylation), use controlled addition techniques and monitor with in-situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.